molecular formula C14H21NO5S B2518407 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide CAS No. 946315-35-1

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide

Cat. No. B2518407
CAS RN: 946315-35-1
M. Wt: 315.38
InChI Key: OYEBABWFAIUHDA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The benzo[d][1,3]dioxol-5-yl group is a common motif in bioactive molecules and can be found in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of sulfonamides and benzo[d][1,3]dioxoles. Sulfonamides have a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other oxygen atoms, one of which is bonded to a nitrogen atom . Benzo[d][1,3]dioxoles have a benzene ring fused to a 1,3-dioxole ring .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . The benzo[d][1,3]dioxol-5-yl group can potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature and are often soluble in organic solvents . The presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have shown high docking scores with γ-aminobutyric acid receptors , suggesting that this compound may also interact with these receptors.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.

Pharmacokinetics

Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines , indicating that these compounds may have good bioavailability.

Result of Action

Related compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that this compound may also have antitumor activity.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of sulfonamides and benzo[d][1,3]dioxoles, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEBABWFAIUHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide

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